molecular formula C13H20N2O2S B4628867 N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea

N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea

Cat. No.: B4628867
M. Wt: 268.38 g/mol
InChI Key: GFRODWZQRVKGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.12454906 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

Enzymatic modification of dimethoxyphenol, a compound related to N'-(3,5-dimethoxyphenyl)-N,N-diethylthiourea, has demonstrated the potential for synthesizing dimers with high antioxidant capacity. The laccase-mediated oxidation of dimethoxyphenol in aqueous-organic media produced compounds with significantly enhanced antioxidant properties compared to the starting substrate. This study highlights the application of enzymatic processes in developing bioactive compounds with potential health benefits (Adelakun et al., 2012).

Development of Molecular Receptors

High-pressure-promoted condensation of isothiocyanates with aminopyridines has facilitated the synthesis of N-pyridinothiourea derivatives. These compounds have shown promise as building blocks for hydrogen-bonding receptors, indicating their potential in creating molecular architectures for various scientific and technological applications (Kumamoto et al., 2002).

Supramolecular Assembly on DNA Templates

The study of 3,3'-Diethylthiadicarbocyanine, a cationic cyanine dye related to this compound, has revealed its ability to form helical aggregates on DNA templates. This process is highly cooperative and leads to the formation of extended helical structures, opening avenues for the design of DNA-based materials and sensors (Seifert et al., 1999).

Antipathogenic Properties

Synthesis and characterization of new thiourea derivatives have demonstrated significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of this compound related compounds in developing antimicrobial agents with antibiofilm properties, highlighting their relevance in addressing microbial resistance (Limban et al., 2011).

Redox Properties and Conductive Applications

Investigations into the conductive and magnetic properties of dimethoxy-capped polypyrrole and polythiophene have revealed insights into the redox behavior and solvation processes of these materials. Such studies underline the potential of this compound and related compounds in the development of electroactive materials for applications in electronics and sensing technologies (Zotti et al., 2000).

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1,1-diethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-5-15(6-2)13(18)14-10-7-11(16-3)9-12(8-10)17-4/h7-9H,5-6H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRODWZQRVKGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.